molecular formula C7H9BO4 B1593000 (4-Hydroxy-2-methoxyphenyl)boronic acid CAS No. 550373-98-3

(4-Hydroxy-2-methoxyphenyl)boronic acid

Cat. No. B1593000
M. Wt: 167.96 g/mol
InChI Key: CUJHXROTYXHSEX-UHFFFAOYSA-N
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Description

“(4-Hydroxy-2-methoxyphenyl)boronic acid” is a type of phenylboronic acid. It is used in Suzuki reaction, an organic reaction classified as a coupling reaction where the coupling partners are a boronic acid with a halide catalyzed by a palladium (0) complex .


Molecular Structure Analysis

The molecular formula of “(4-Hydroxy-2-methoxyphenyl)boronic acid” is C7H9BO4 . The structure includes a boronic acid group attached to a phenyl ring, which has a hydroxy group and a methoxy group attached .


Chemical Reactions Analysis

“(4-Hydroxy-2-methoxyphenyl)boronic acid” is used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction .

Scientific Research Applications

Applications in Chemical Synthesis

(4-Hydroxy-2-methoxyphenyl)boronic acid plays a significant role in the synthesis of complex molecules. Its ability to form stable complexes with various substrates through boronate ester formation is crucial for facilitating reactions under mild conditions. For instance, the coupling reactions involving boronic acids with aryloxorhodium complexes demonstrate the potential of boronic acids in the formation of cationic rhodium complexes with tetraarylpentaborates. This process showcases the versatility of boronic acids in synthesizing structurally complex molecules with potential applications in materials science and pharmaceuticals (Nishihara, Nara, & Osakada, 2002).

Role in Drug Delivery Systems

Boronic acids, including (4-Hydroxy-2-methoxyphenyl)boronic acid, have been explored for their utility in drug delivery systems. Their unique property of forming reversible covalent bonds with diols enables the design of responsive drug delivery mechanisms. This feature is particularly beneficial for the targeted delivery of therapeutics, where the release can be triggered by specific physiological stimuli such as changes in glucose levels or pH. Research in this area has highlighted the potential of boronic acids in creating more efficient and targeted drug delivery platforms, which could significantly improve therapeutic outcomes (Stubelius, Lee, & Almutairi, 2019).

Sensing and Detection Technologies

The ability of (4-Hydroxy-2-methoxyphenyl)boronic acid to interact with saccharides through the formation of boronate esters has been exploited in the development of sensors for glucose and other biologically relevant molecules. This capability is instrumental in the creation of non-enzymatic glucose sensors that offer improved stability and sensitivity compared to traditional enzymatic sensors. Such sensors have significant implications for diabetes management, offering more reliable and continuous monitoring of blood glucose levels. The research in this domain exemplifies the broader utility of boronic acids in biosensing applications, where their chemical reactivity can be harnessed for the selective detection of a wide range of analytes (Mu et al., 2012).

Catalysis and Organic Reactions

Boronic acids, such as (4-Hydroxy-2-methoxyphenyl)boronic acid, are also utilized as catalysts in organic reactions. Their role in catalyzing transformations through the activation of hydroxyl groups is noteworthy. This catalytic activity enables a variety of organic reactions under mild conditions, which is particularly advantageous for synthesizing complex organic molecules with high specificity and yield. The exploration of boronic acids in catalysis underscores their potential to facilitate a wide range of chemical transformations, making them valuable tools in synthetic organic chemistry (Hall, 2019).

Safety And Hazards

“(4-Hydroxy-2-methoxyphenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, inhaled, or in contact with skin .

properties

IUPAC Name

(4-hydroxy-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJHXROTYXHSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627447
Record name (4-Hydroxy-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-2-methoxyphenyl)boronic acid

CAS RN

550373-98-3
Record name (4-Hydroxy-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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